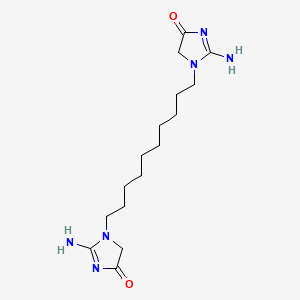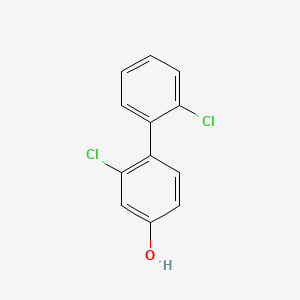
(1,1'-Biphenyl)-4-ol, 2,2'-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1’-Biphenyl)-4-ol, 2,2’-dichloro- is an organic compound with the molecular formula C12H8Cl2O It is a derivative of biphenyl, where two chlorine atoms are substituted at the 2,2’ positions and a hydroxyl group at the 4 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-4-ol, 2,2’-dichloro- typically involves the chlorination of biphenyl followed by hydroxylation. One common method is the direct chlorination of biphenyl using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 2,2’-dichlorobiphenyl is then subjected to hydroxylation using a strong oxidizing agent like potassium permanganate or a hydroxylating agent such as sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of (1,1’-Biphenyl)-4-ol, 2,2’-dichloro- may involve continuous flow reactors to ensure efficient chlorination and hydroxylation. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1,1’-Biphenyl)-4-ol, 2,2’-dichloro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Sodium amide (NaNH2) or Grignard reagents (RMgX).
Major Products Formed
Oxidation: Formation of 4-hydroxy-2,2’-dichlorobenzophenone or 4-hydroxy-2,2’-dichlorobenzoic acid.
Reduction: Formation of biphenyl or 4-hydroxybiphenyl.
Substitution: Formation of 2,2’-dichloro-4-aminobiphenyl or 2,2’-dichloro-4-alkylbiphenyl.
Wissenschaftliche Forschungsanwendungen
(1,1’-Biphenyl)-4-ol, 2,2’-dichloro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
Wirkmechanismus
The mechanism of action of (1,1’-Biphenyl)-4-ol, 2,2’-dichloro- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the chlorine atoms may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and cellular components. These interactions can modulate biochemical pathways and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Dichlorobiphenyl: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Hydroxybiphenyl: Lacks the chlorine atoms, resulting in different chemical and physical properties.
2,2’,4,4’-Tetrachlorobiphenyl: Contains additional chlorine atoms, leading to increased stability and different reactivity.
Uniqueness
(1,1’-Biphenyl)-4-ol, 2,2’-dichloro- is unique due to the presence of both chlorine atoms and a hydroxyl group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological systems.
Eigenschaften
CAS-Nummer |
55085-16-0 |
|---|---|
Molekularformel |
C12H8Cl2O |
Molekulargewicht |
239.09 g/mol |
IUPAC-Name |
3-chloro-4-(2-chlorophenyl)phenol |
InChI |
InChI=1S/C12H8Cl2O/c13-11-4-2-1-3-9(11)10-6-5-8(15)7-12(10)14/h1-7,15H |
InChI-Schlüssel |
JKYXOAODLWWDRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


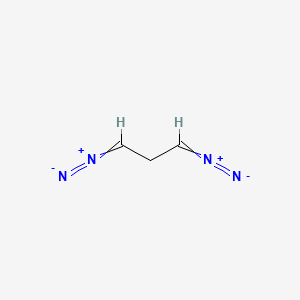
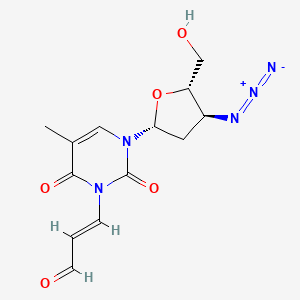
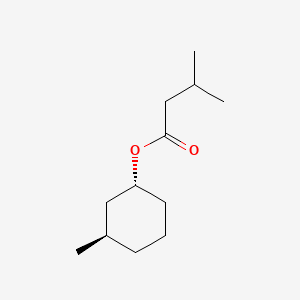
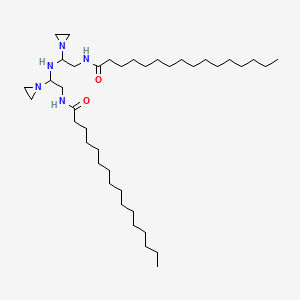
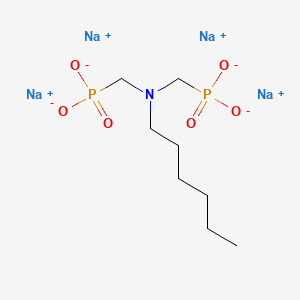

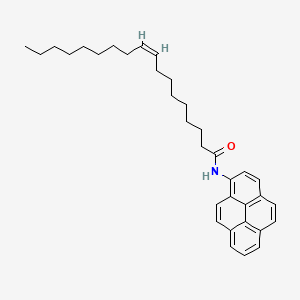
![Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate](/img/structure/B12685786.png)
